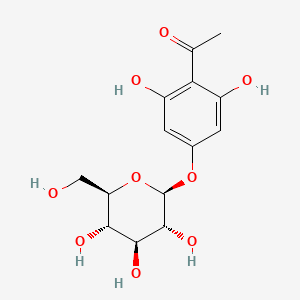

Phloracetophenone 4'-O-glucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYSAKCPIBLSDO-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phloracetophenone 4'-O-glucoside: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone 4'-O-glucoside, a naturally occurring acetophenone glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of its natural sources, biosynthesis, and the experimental methodologies pertinent to its study. The biosynthesis of the phloracetophenone aglycone is detailed as a polyketide pathway, followed by a crucial glycosylation step. This document consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, biochemistry, and drug discovery.

Natural Sources

This compound and its aglycone have been identified in a variety of plant species. The primary reported natural source is Acacia farnesiana, a species of acacia. The aglycone, phloracetophenone, has been isolated from Curcuma comosa Roxb. While direct isolation of the 4'-O-glucoside from other species is less documented, related acetophenone glycosides have been found in plants such as Syzygium aromaticum and Cleistocalyx operculatus, suggesting that these or related species could also be potential, yet unconfirmed, sources.

Table 1: Natural Sources of Phloracetophenone and its Glycosides

| Compound | Plant Species | Plant Part | Reference |

| This compound | Acacia farnesiana | Not Specified | [General phytochemical reviews] |

| Phloracetophenone (aglycone) | Curcuma comosa Roxb. | Not Specified | [Commercial supplier data] |

| Related Acetophenone Glycosides | Syzygium aromaticum | Cloves | [General phytochemical reviews] |

| Related Acetophenone Glycosides | Cleistocalyx operculatus | Foliage | [General phytochemical reviews] |

Biosynthesis

The biosynthesis of this compound is a two-stage process involving the formation of the aglycone, phloracetophenone, followed by its glycosylation.

Biosynthesis of the Phloracetophenone Aglycone

Phloracetophenone is a polyketide, synthesized via the polyketide pathway. This pathway is analogous to fatty acid synthesis and involves the sequential condensation of small carboxylic acid units. The biosynthesis of the phloracetophenone core is proposed to proceed as follows:

-

Initiation: The synthesis begins with a starter molecule, typically acetyl-CoA.

-

Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain. This condensation is catalyzed by a Type III Polyketide Synthase (PKS) .

-

Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form a cyclic intermediate, which then aromatizes to yield phloroglucinol.

-

Acetylation: While the precise mechanism for the formation of the aceto group is not fully elucidated in plants, it is hypothesized to occur either through the direct use of acetoacetyl-CoA as a starter unit in the polyketide synthesis or through a subsequent enzymatic acetylation of the phloroglucinol core.

Glycosylation of Phloracetophenone

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 4'-hydroxyl group of the phloracetophenone aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , a large family of enzymes that transfer a glucose moiety from an activated sugar donor, UDP-glucose, to a wide range of acceptor molecules.

The reaction is as follows:

Phloracetophenone + UDP-glucose → this compound + UDP

While a specific UGT responsible for this precise reaction has not yet been definitively characterized, UGTs are known to exhibit substrate promiscuity and enzymes from the UGT71, UGT72, and other families are known to glycosylate various phenolic compounds, including flavonoids and other acetophenones. The identification and characterization of the specific UGT involved in the biosynthesis of this compound remains an active area of research.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of this compound from plant sources. These are intended as a guide and may require optimization based on the specific plant matrix and available equipment.

Isolation and Purification

The isolation of this compound typically involves extraction from dried and powdered plant material, followed by chromatographic separation.

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Collect and air-dry the desired plant material (e.g., leaves, stems, or roots of Acacia farnesiana). Grind the dried material into a fine powder.

-

Extraction:

-

Perform a preliminary extraction with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

-

Subsequently, extract the defatted plant material with a polar solvent such as methanol or ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction process three times.

-

Combine the polar extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC).

-

-

Column Chromatography:

-

Subject the fraction enriched with the target compound (typically the ethyl acetate or n-butanol fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and analyze by TLC. Pool fractions containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of the compound (typically around 280 nm for phenolic compounds).

-

Collect the peak corresponding to this compound and remove the solvent under vacuum.

-

Characterization

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques.

Protocol 2: Spectroscopic Characterization

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve a small amount of the purified compound in methanol and record the UV-Vis spectrum to determine the absorption maxima, which is characteristic of the chromophore.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the number and types of protons and carbons in the molecule.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and the position of the glucose moiety.

-

Quantitative Analysis

Protocol 3: Quantitative Analysis by HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract a known weight of the dried plant material using the optimized extraction procedure. Filter the extract and dilute to a known volume.

-

HPLC Analysis:

-

Inject the standards and samples onto an analytical HPLC system with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

-

Detect the compound using a UV detector at its absorption maximum.

-

-

Quantification:

-

Plot the peak area of the standards against their concentration to create a calibration curve.

-

Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

-

Express the content as mg/g of the dried plant material.

-

Future Perspectives

The study of this compound presents several avenues for future research. The definitive identification of the specific UDP-glucosyltransferase responsible for its synthesis in plants would enable heterologous expression and large-scale production of this compound for pharmacological screening. Furthermore, a more comprehensive survey of the plant kingdom could reveal additional, potentially richer, natural sources. Elucidating the full biosynthetic pathway and its regulation will provide a deeper understanding of plant secondary metabolism and open up possibilities for metabolic engineering to enhance the production of this and related bioactive compounds.

Isolation of Bioactive Compounds from Salacia impressifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacia impressifolia (Miers) A. C. Smith, a plant native to Central and South America, has been a subject of phytochemical investigation due to its traditional use in treating various ailments.[1] While a diverse array of secondary metabolites, including triterpenes, steroids, and coumarins, have been successfully isolated from this species, the presence and isolation of phloracetophenone 4'-O-glucoside have not been documented in the available scientific literature. This guide provides a comprehensive overview of the known chemical constituents of Salacia impressifolia, detailed experimental protocols for the extraction and isolation of compounds from Salacia species, and an exploration of the potential biological activities of related acetophenone glucosides. This information is intended to serve as a valuable resource for researchers interested in the discovery of novel therapeutic agents from natural sources.

Phytochemical Profile of Salacia impressifolia

Salacia impressifolia is a rich source of various classes of secondary metabolites. To date, research has led to the isolation and identification of several compounds, primarily from the stem of the plant.

Table 1: Compounds Isolated from Salacia impressifolia

| Compound Class | Specific Compounds Identified | Reference |

| Triterpenes | Quinovic acid, 3-oxo-quinovic acid, 3-O-β-D-quinovopyranosyl quinovic acid, 3-O-β-D-fucopyranosyl quinovic acid, Pristimerin, Tingenone, 22β-hydroxytingenone | [2][3][4][5][6] |

| Steroids | Sitosterol, 3-O-β-D-glucopyranosyl sitosterol | [2][3] |

| Coumarins | Isoscopoletin | [2][3] |

This table summarizes the compounds that have been successfully isolated and identified from Salacia impressifolia according to the cited literature. The absence of this compound in this list suggests it has not yet been reported from this plant species.

General Experimental Protocol for Extraction and Isolation

While a specific protocol for this compound from S. impressifolia is not available, the following is a generalized methodology for the extraction and isolation of phytochemicals from Salacia species, based on established research.[5][7]

Plant Material Collection and Preparation

-

Collection: The plant material (e.g., stem, leaves, roots) should be collected and identified by a qualified botanist.

-

Drying: The collected material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A successive extraction method using solvents of increasing polarity is commonly employed to separate compounds based on their solubility.

-

Step 1: Nonpolar Extraction: The powdered plant material is first macerated with a nonpolar solvent like hexane to extract lipids, sterols, and some triterpenoids.

-

Step 2: Intermediate Polarity Extraction: The residue from the first step is then extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. This fraction is often rich in triterpenoids, quinonemethides, and other less polar compounds.[6]

-

Step 3: Polar Extraction: Finally, the residue is extracted with a polar solvent like methanol or an ethanol/water mixture to isolate more polar compounds, including glycosides and flavonoids.[5]

Isolation and Purification

The crude extracts obtained are complex mixtures and require further separation and purification, typically using chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extracts. Silica gel is a common stationary phase, and the mobile phase consists of a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in CC and to identify fractions with similar chemical profiles for pooling.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is employed for the final purification of the isolated compounds to achieve high purity.

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of a plant species like Salacia impressifolia.

Caption: General workflow for phytochemical analysis.

Biological Activity of Acetophenone Glycosides and Potential Relevance

While this compound has not been isolated from S. impressifolia, acetophenones and their glycosides are a class of naturally occurring phenolic compounds with a wide range of reported biological activities.[8][9][10] Understanding these activities can provide a rationale for investigating their presence in medicinal plants.

Table 2: Reported Biological Activities of Acetophenone Derivatives

| Biological Activity | Examples of Compounds/Extracts | Reference |

| Anti-inflammatory | Acetophenone glucosides from Helichrysum italicum | [11] |

| Cytotoxic | Acetophenone glucosides from Cynanchum bungei against PLC/PRF/5 and T-24 cancer cell lines | [8] |

| Antimicrobial | 4-hydroxy-3-(isopent-2-yl) acetophenone from Helichrysum italicum against Gram-positive bacteria | [8] |

| Antioxidant | Various acetophenone derivatives | [8][9] |

| Antidiabetic | Paeonol (an acetophenone derivative) | [8] |

Given the reported anti-inflammatory and cytotoxic activities of acetophenone glucosides, their potential presence in medicinal plants like Salacia impressifolia warrants further investigation. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive acetophenone glucoside, leading to an anti-inflammatory response.

Caption: Hypothetical anti-inflammatory pathway.

Conclusion and Future Directions

Salacia impressifolia is a promising source of bioactive compounds, with a variety of triterpenes, steroids, and a coumarin already identified. Although the isolation of this compound from this plant has not been reported, the known biological activities of acetophenone glucosides suggest that a targeted search for such compounds in Salacia species could be a worthwhile endeavor. The general methodologies for extraction, isolation, and characterization outlined in this guide provide a solid foundation for researchers to explore the rich chemical diversity of Salacia impressifolia and to potentially uncover novel therapeutic agents. Future research should focus on bioassay-guided fractionation to target specific biological activities and employ modern analytical techniques to identify novel compounds, including potentially undiscovered acetophenone glucosides.

References

- 1. Salacia impressifolia (Miers) A.C.Sm. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sbq.org.br [sbq.org.br]

- 6. In vitro and in vivo anti-leukemia activity of the stem bark of Salacia impressifolia (Miers) A. C. Smith (Celastraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Phloracetophenone 4'-O-glucoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone 4'-O-glucoside is a naturally occurring phenolic compound belonging to the acetophenone glycoside family. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of its aglycone, phloracetophenone, are presented, alongside methods for the isolation of similar glycosides from natural sources. The document summarizes key quantitative data and explores the potential mechanisms of action, including the modulation of key signaling pathways involved in inflammation and oxidative stress. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as 2',4',6'-trihydroxyacetophenone 4'-O-β-D-glucoside, is characterized by a phloracetophenone aglycone linked to a glucose molecule at the 4'-hydroxyl group via an O-glycosidic bond.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5027-30-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₈O₉ | --INVALID-LINK-- |

| Molecular Weight | 330.29 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 188 - 190 °C (for a related xylosyl-glucoside) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Inferred from similar compounds |

Table 2: Spectral Data of Phloracetophenone (Aglycone)

| Data Type | Key Signals | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.62 (s, 3H), 7.47 (t, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 1H), 7.97 (t, J = 4.5 Hz, 2H) | --INVALID-LINK-- |

| ¹³C NMR (125 MHz, CDCl₃) | δ 26.5, 128.2, 128.5, 133.0, 137.1, 198.1 | --INVALID-LINK-- |

| Mass Spectrum (EI) | Major peaks at m/z 121, 150 | --INVALID-LINK-- |

Experimental Protocols

General Isolation of Glycosides from Plant Material (Example from Acacia farnesiana)

This compound has been reported to be isolated from the bark of Acacia farnesiana. The following is a general procedure for the extraction of glycosides from this plant, which can be adapted for the specific isolation of the target compound.[1][2]

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., pods or bark of Acacia farnesiana) in the shade and then grind into a coarse powder.[1]

-

Soxhlet Extraction:

-

Successively extract the powdered plant material with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethanol or methanol, using a Soxhlet apparatus.[1]

-

The glycosides are typically extracted in the more polar solvent fractions (ethanol or methanol).

-

-

Concentration: Concentrate the alcoholic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

-

Fractionation and Purification:

-

The crude extract can be further fractionated using column chromatography on silica gel or Sephadex LH-20.[3]

-

Elute the column with a gradient of solvents, for example, starting with water and gradually increasing the proportion of methanol.[3]

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired glycoside.

-

Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Synthesis of the Aglycone: Phloracetophenone

The aglycone, phloracetophenone (2',4',6'-trihydroxyacetophenone), can be synthesized via the Hoesch reaction.[4]

Protocol:

-

Reaction Setup: In a suitable flask, combine well-dried phloroglucinol, anhydrous acetonitrile, anhydrous ether, and finely powdered, fused zinc chloride.[4]

-

Introduction of Hydrogen Chloride: Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride gas through the solution for several hours.[4]

-

Incubation: Allow the mixture to stand in a cold environment (e.g., ice chest) for several days, with intermittent re-saturation with hydrogen chloride gas.[4]

-

Isolation of Ketimine Hydrochloride: The precipitated ketimine hydrochloride is collected by decantation and washed with dry ether.[4]

-

Hydrolysis: The isolated ketimine hydrochloride is then hydrolyzed by boiling in water for a few hours.[4]

-

Purification: The resulting phloracetophenone can be purified by recrystallization from hot water after treatment with activated carbon.[4]

Biological Activities and Signaling Pathways

Acetophenone glycosides, as a class, have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent.[1] While specific studies on this compound are limited, its biological activities can be inferred from studies on its aglycone and other related glycosides.

Anti-inflammatory Activity

Phloracetophenone and other acetophenone derivatives have been shown to possess anti-inflammatory properties.[1] The primary mechanism is believed to be through the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α, the inhibitor of NF-κB (IκBα) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Chalcones, which are structurally related to acetophenones, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Caption: Putative inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The phenolic nature of this compound suggests potent antioxidant activity. Phenolic compounds are known to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

-

Keap1-Nrf2 Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes. Many natural compounds, including flavonoids and chalcones, are known activators of the Nrf2 pathway.[6][7][8] It is hypothesized that this compound may also activate this protective pathway.

Caption: Putative activation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While further research is needed to fully elucidate its specific biological mechanisms and to obtain detailed analytical data, this guide provides a solid foundation for researchers interested in exploring this compound. The provided protocols for the synthesis of its aglycone and the general isolation of related glycosides offer a starting point for obtaining this compound for further study. The exploration of its effects on the NF-κB and Keap1-Nrf2 signaling pathways represents a key area for future investigation.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 5. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of natural compounds as activators of the keap1-nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

"Phloracetophenone 4'-O-glucoside CAS number and molecular weight"

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone 4'-O-glucoside, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, known biological context, and relevant experimental methodologies. The document is intended to serve as a foundational resource for researchers investigating this and related acetophenone glycosides for applications in pharmacology and drug development.

Chemical and Physical Properties

This compound, also known as 2',4',6'-Trihydroxyacetophenone 4'-O-β-D-glucoside, is a glycosylated derivative of phloracetophenone. It is characterized by a phloroglucinol core structure with an attached acetyl group and a glucose moiety. This compound has been identified in various plant species, including Acacia farnesiana and Salacia impressifolia[1][2].

| Property | Value | Reference |

| CAS Number | 5027-30-5 | [1] |

| Molecular Formula | C₁₄H₁₈O₉ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store as aliquots at -20°C for up to two weeks. |

Biological Activity and Potential Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of acetophenones and their glycosides are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.

The aglycone of the target molecule, Phloracetophenone (2',4',6'-Trihydroxyacetophenone), has been shown to possess cholesterol-lowering activity by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also stimulates bile secretion mediated through the multidrug resistance-associated protein 2 (Mrp2). Furthermore, Phloracetophenone has demonstrated antiobesity and hypolipidemic effects, which may be partially attributed to the inhibition of pancreatic lipase activity, thereby delaying the intestinal absorption of dietary fat.

Studies on other phloroacetophenone-O-glycosides have indicated low cytotoxic activity against certain cancer cell lines (IC50 > 100 µM). This suggests that this compound may have a favorable safety profile, though further investigation is required. Given the known anti-inflammatory properties of many flavonoids and phenolic compounds, it is plausible that this molecule also possesses anti-inflammatory effects.

Experimental Protocols

General Protocol for Isolation from Plant Material

The following is a generalized workflow for the isolation of this compound from a plant source such as Acacia farnesiana.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant potential of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

-

Use methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Potential Signaling Pathway

Based on the known activity of its aglycone, Phloracetophenone, a potential mechanism of action for this compound could involve the modulation of cholesterol metabolism. Phloracetophenone enhances the activity of Cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in the conversion of cholesterol to bile acids. This pathway is regulated by nuclear receptors such as the Liver X Receptor (LXR) and is subject to feedback inhibition by bile acids through the Farnesoid X Receptor (FXR).

Conclusion and Future Directions

This compound is a natural product with potential for further pharmacological investigation. While its specific biological activities are not yet well-defined, its chemical relationship to other bioactive acetophenones suggests that it may possess valuable therapeutic properties. Future research should focus on the targeted evaluation of its antioxidant, anti-inflammatory, and metabolic effects, supported by detailed in vitro and in vivo studies. Elucidation of its precise mechanisms of action and signaling pathways will be crucial for its potential development as a therapeutic agent. The synthesis of this compound and its analogs would also facilitate more extensive structure-activity relationship studies.

References

"Physical properties of Phloracetophenone 4'-O-glucoside (melting point, solubility)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloracetophenone 4'-O-glucoside is a naturally occurring phenolic compound that has garnered interest within the scientific community. As a glycoside of phloracetophenone, it belongs to a class of molecules known for a variety of biological activities. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a critical first step in its evaluation for potential pharmaceutical applications. This technical guide provides a concise overview of these properties, details generalized experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physical Properties of this compound

The physical characteristics of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The melting point provides an indication of purity, while solubility data is essential for designing in vitro and in vivo experiments, as well as for formulation development.

| Physical Property | Value | Solvents for Solubilization |

| Melting Point | 228-229 °C | Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, Pyridine, Methanol, Ethanol |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance can be determined with high precision using the capillary method. This technique relies on heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow.

Solubility Assessment (Qualitative)

Determining the solubility of a compound in various solvents is crucial for its application in biological assays and for developing suitable formulations. A qualitative assessment provides a foundational understanding of its solubility profile.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, ethyl acetate, dichloromethane, chloroform)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Initial Mixing: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate test tubes at room temperature.

-

Vortexing: Each tube is vigorously mixed using a vortex mixer for 1-2 minutes to facilitate dissolution.

-

Sonication: If the compound does not fully dissolve after vortexing, the suspension is placed in a water bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.

-

Heating: For poorly soluble compounds, gentle heating (e.g., to 37-50 °C) can be applied to assess if solubility increases with temperature.

-

Observation: The solubility is visually assessed and categorized as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Biological Context and Signaling Pathways

The biological activity of this compound is likely influenced by its aglycone, phloracetophenone. Research has suggested that phloracetophenone can modulate important biological pathways related to cholesterol metabolism and bile secretion.

Phloracetophenone and CYP7A1 Activity

Phloracetophenone has been reported to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. This pathway is critical for cholesterol homeostasis.

The Biosynthetic Pathway of Phloracetophenone Derivatives in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloracetophenone derivatives, a class of acetylated phloroglucinols, are plant secondary metabolites with a range of described biological activities, making them of significant interest for pharmaceutical research and development. These compounds are characterized by an acetophenone core with hydroxyl groups at the 2', 4', and 6' positions. Their biosynthesis is intrinsically linked to the broader phenylpropanoid and polyketide pathways, representing a branch from the more extensively studied flavonoid biosynthesis. This technical guide provides an in-depth overview of the current understanding of the phloracetophenone biosynthetic pathway in plants, including key enzymatic steps, regulatory aspects, and relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of phloracetophenone derivatives is a function of type III polyketide synthases (PKSs). These enzymes catalyze the iterative condensation of acyl-CoA thioesters to form a poly-β-keto chain, which is subsequently cyclized to produce the characteristic aromatic scaffold.

The primary precursor for the phloracetophenone backbone is acetyl-CoA , which serves as the starter unit. The chain is extended through the addition of three molecules of malonyl-CoA , the extender unit. This process is analogous to the initial steps of fatty acid and flavonoid biosynthesis[1].

While the dedicated plant enzyme responsible for the direct synthesis of 2',4',6'-trihydroxyacetophenone has not been definitively characterized and named in the literature, the proposed mechanism is a variation of the reactions catalyzed by chalcone synthase (CHS) and other related type III PKSs. A key distinction lies in the starter molecule and the cyclization of the resulting polyketide intermediate.

The proposed biosynthetic steps are as follows:

-

Initiation: A type III PKS, tentatively termed Phloracetophenone Synthase (PAPS), binds to a starter molecule of acetyl-CoA.

-

Elongation: The enzyme catalyzes the sequential condensation of three malonyl-CoA extender units. Each condensation step involves a decarboxylation of malonyl-CoA to form an acetyl-CoA carbanion, which then attacks the growing polyketide chain.

-

Cyclization and Aromatization: Following the three condensation reactions, a linear tetraketide intermediate is formed. This intermediate undergoes an intramolecular C2-C7 aldol condensation to form the phloroglucinol ring, which then tautomerizes to the aromatic phloracetophenone.

A parallel pathway has been well-characterized in bacteria. In Pseudomonas fluorescens, the enzyme Phloroglucinol synthase (PhlD) catalyzes the direct conversion of three molecules of malonyl-CoA into phloroglucinol[2][3]. This provides a strong enzymatic precedent for the formation of the core phloroglucinol structure from which phloracetophenones are derived.

Key Intermediates and Enzymes:

| Intermediate/Enzyme | Description |

| Acetyl-CoA | Starter unit for the polyketide chain. |

| Malonyl-CoA | Extender units for the polyketide chain. |

| Type III Polyketide Synthase (PKS) / Phloracetophenone Synthase (PAPS) | The central enzyme catalyzing the condensation and cyclization reactions. |

| 2',4',6'-Trihydroxyacetophenone | The core phloracetophenone molecule. |

Regulation of Phloracetophenone Biosynthesis

The biosynthesis of phloracetophenone derivatives, like other plant secondary metabolites, is expected to be tightly regulated by both developmental cues and environmental stimuli. While specific regulatory networks for phloracetophenone are not extensively detailed, inferences can be drawn from the regulation of the broader phenylpropanoid and flavonoid pathways.

Light Signaling: Light is a critical environmental factor that influences the production of phenolic compounds in plants[3][4]. Key transcription factors involved in light signaling, such as ELONGATED HYPOCOTYL 5 (HY5) and PHYTOCHROME-INTERACTING FACTORs (PIFs) , are known to regulate the expression of genes encoding biosynthetic enzymes like chalcone synthase (CHS)[2][5]. It is highly probable that similar mechanisms, involving the binding of these transcription factors to light-responsive elements in the promoters of phloracetophenone biosynthetic genes, are at play.

Hormonal Control: Phytohormones such as jasmonates, salicylic acid, and abscisic acid are well-known elicitors of secondary metabolite production as part of plant defense responses[6]. The accumulation of phloracetophenone derivatives may be induced upon pathogen attack or herbivory through hormone-mediated signaling cascades that lead to the upregulation of the relevant biosynthetic genes.

Experimental Protocols

Biochemical Assay for Phloracetophenone Synthase Activity

This protocol describes a general method for assaying the activity of a putative phloracetophenone synthase, adaptable from standard protocols for type III PKSs.

a. Enzyme Source:

-

Crude protein extract from plant tissues known to produce phloracetophenone derivatives.

-

Recombinant enzyme expressed heterologously in E. coli or yeast.

b. Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

100 µM Acetyl-CoA (starter substrate)

-

100 µM [2-¹⁴C]-Malonyl-CoA (radiolabeled extender substrate)

-

1-5 µg of purified recombinant enzyme or 10-50 µg of crude plant protein extract

-

Total volume: 100 µL

c. Procedure:

-

Combine the buffer, acetyl-CoA, and enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding [2-¹⁴C]-malonyl-CoA.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Resuspend the residue in a small volume of methanol.

-

Analyze the products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with radiodetection.

d. Product Identification:

-

Co-elution with an authentic 2',4',6'-trihydroxyacetophenone standard.

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the product from scaled-up, non-radioactive assays.

Heterologous Expression and Purification of a Candidate Phloracetophenone Synthase

This protocol outlines the general workflow for producing a candidate plant PKS in a microbial host for biochemical characterization.

a. Gene Identification and Cloning:

-

Identify candidate type III PKS genes from the transcriptome or genome of a phloracetophenone-producing plant through sequence homology to known PKSs.

-

Amplify the full-length coding sequence of the candidate gene by PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli) containing an affinity tag (e.g., His-tag) for purification.

b. Protein Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.

c. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

Assess the purity and concentration of the protein using SDS-PAGE and a protein assay (e.g., Bradford assay).

The purified recombinant enzyme can then be used in the biochemical assay described above to confirm its activity and determine its kinetic parameters.

Visualizations

Biosynthetic Pathway of Phloracetophenone

Caption: Proposed biosynthetic pathway of 2',4',6'-trihydroxyacetophenone.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of a candidate phloracetophenone synthase.

Regulatory Signaling Pathway

Caption: Putative regulatory network for phloracetophenone biosynthesis.

Conclusion

The biosynthesis of phloracetophenone derivatives in plants represents an intriguing offshoot of the well-established polyketide pathway. While the core biochemical principles are understood, further research is required to identify and characterize the specific plant-based type III polyketide synthases responsible for their direct production. Elucidating the precise regulatory networks that control the expression of these enzymes will be crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for pharmaceutical applications. The experimental approaches outlined in this guide provide a framework for future investigations into this promising class of plant natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Phloracetophenone 4'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone 4'-O-glucoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, supported by quantitative data and spectral analysis. Furthermore, this document explores the known biological activities and potential mechanisms of action, offering insights for future research and drug development endeavors.

Introduction

This compound, systematically named 1-[2,6-dihydroxy-4-(β-D-glucopyranosyloxy)phenyl]ethanone, belongs to the acetophenone class of phenolic compounds. Its structure consists of a phloracetophenone aglycone linked to a glucose moiety at the 4'-position via an O-glycosidic bond. This glycosylation significantly influences its solubility, stability, and bioavailability compared to its aglycone, phloracetophenone (2',4',6'-trihydroxyacetophenone). The presence of multiple hydroxyl groups on the aromatic ring and the sugar residue suggests potential for a range of biological activities, including antioxidant and enzyme-inhibiting properties. This guide aims to consolidate the current knowledge on this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound was first identified as a natural constituent isolated from the bark of Acacia farnesiana (L.) Willd., a plant belonging to the Leguminosae family. Acacia farnesiana, commonly known as sweet acacia, has a history of use in traditional medicine for treating various ailments.[1][2] Early phytochemical investigations of this plant sought to identify the bioactive compounds responsible for its therapeutic effects.

While extensive modern analysis has been performed on the chemical constituents of Acacia farnesiana, identifying a multitude of compounds including flavonoids, tannins, and other glycosides, the precise initial report detailing the isolation and structural elucidation of this compound is not prominently documented in readily available scientific literature.[3][4] However, the study of acetophenone glycosides from various plant sources has been a consistent area of research in phytochemistry for decades. The aglycone, phloracetophenone, has been a known chemical entity for a longer period, with established synthesis methods dating back to the early 20th century. The discovery of its glycosidic form in nature was a logical progression in the exploration of natural product diversity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₉ | |

| Molecular Weight | 330.29 g/mol | |

| Appearance | Powder | |

| Melting Point | 228-229 °C | |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | |

| CAS Number | 5027-30-5 |

Experimental Protocols

Isolation of this compound from Acacia farnesiana

The following is a generalized protocol for the isolation of glycosides from plant material, adapted from methodologies used for isolating compounds from Acacia farnesiana and other plants.[5]

dot

References

- 1. Pharmacodynamic studies on the isolated active fraction of Acacia farnesiana (L.) willd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic Compounds in Organic and Aqueous Extracts from Acacia farnesiana Pods Analyzed by ULPS-ESI-Q-oa/TOF-MS. In Vitro Antioxidant Activity and Anti-Inflammatory Response in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Phloracetophenone 4'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed chemical synthesis for Phloracetophenone 4'-O-glucoside. Due to the absence of a direct, published one-step synthesis, this document outlines a robust, multi-step approach based on well-established methodologies in carbohydrate and phenolic chemistry. The proposed pathway addresses the critical challenge of regioselectivity through a strategic application of protecting groups, followed by a Koenigs-Knorr glycosylation, and concluding with deprotection to yield the target compound. This guide offers detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and visual diagrams to illustrate the synthetic workflow, serving as a foundational resource for researchers embarking on the synthesis of this and related phenolic glycosides.

Introduction

Phloracetophenone (2,4,6-trihydroxyacetophenone) is a naturally occurring phenolic compound that serves as a precursor to various bioactive molecules.[1][2] Its glycosylated forms, such as this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential for enhanced bioavailability and modified biological activity. The synthesis of such phenolic glycosides is a non-trivial endeavor, primarily due to the presence of multiple reactive hydroxyl groups on the aglycone, which necessitates a carefully planned synthetic strategy to achieve regioselectivity.

This whitepaper details a proposed three-stage chemical synthesis of this compound. The core of this strategy involves:

-

Regioselective Protection: The selective protection of the 2'- and 6'-hydroxyl groups of phloracetophenone to leave the 4'-hydroxyl group available for glycosylation.

-

Koenigs-Knorr Glycosylation: The coupling of the protected phloracetophenone with a protected glucose donor, specifically acetobromoglucose.

-

Deprotection: The removal of all protecting groups to yield the final product, this compound.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted below. This pathway is designed to control the regioselectivity of the glycosylation at the 4'-position of the phloracetophenone ring.

Caption: Proposed three-stage synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for this specific synthetic sequence.

Stage 1: Regioselective Protection of Phloracetophenone

This stage aims to selectively protect the more acidic and sterically hindered 2'- and 6'-hydroxyl groups, leaving the 4'-hydroxyl group free for subsequent glycosylation. Benzyl ethers are chosen as protecting groups due to their stability under the conditions of the subsequent glycosylation reaction.[3]

Reaction: Phloracetophenone → 2',6'-Di-O-benzylphloracetophenone

Methodology:

-

To a solution of phloracetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.2 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (2.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2',6'-Di-O-benzylphloracetophenone.

Stage 2: Koenigs-Knorr Glycosylation

This stage involves the formation of the glycosidic bond using the Koenigs-Knorr reaction.[4] Silver(I) oxide is used as a promoter to activate the anomeric carbon of the acetobromoglucose for nucleophilic attack by the free 4'-hydroxyl of the protected phloracetophenone. The acetyl groups on the glucose donor act as participating groups, ensuring the formation of the β-glycosidic linkage.[4]

Reaction: 2',6'-Di-O-benzylphloracetophenone + Acetobromoglucose → Protected Glucoside Intermediate

Caption: Logical flow of the Koenigs-Knorr glycosylation reaction.

Methodology:

-

Dissolve 2',6'-Di-O-benzylphloracetophenone (1 equivalent) and quinoline (1 equivalent) in dry dichloromethane under an inert atmosphere.

-

Add freshly prepared silver(I) oxide (1.5 equivalents) to the solution.

-

In a separate flask, dissolve α-acetobromoglucose (1.2 equivalents) in dry dichloromethane.

-

Add the acetobromoglucose solution dropwise to the phloracetophenone mixture over 1 hour at room temperature, while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the protected glucoside intermediate.

Stage 3: Deprotection

This final stage involves the sequential removal of the acetyl and benzyl protecting groups to afford the target molecule.

Reaction: Protected Glucoside Intermediate → this compound

Methodology:

Step 3a: Deacetylation (Zemplén Conditions)

-

Dissolve the protected glucoside intermediate (1 equivalent) in dry methanol.

-

Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a 0.5 M solution in methanol) until the pH is basic.

-

Stir the mixture at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.

Step 3b: Debenzylation (Catalytic Hydrogenolysis)

-

Dissolve the deacetylated intermediate from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the proposed reaction conditions and expected outcomes. Yields are estimated based on analogous reactions reported in the literature and will require experimental optimization.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Stage | Reaction | Key Reagents | Solvent | Temperature | Time (h) |

| 1 | Selective Benzylation | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 8-12 |

| 2 | Glycosylation | α-Acetobromoglucose, Ag₂O, Quinoline | Dichloromethane | Room Temp. | 24-48 |

| 3a | Deacetylation | Sodium methoxide | Methanol | Room Temp. | 2-4 |

| 3b | Debenzylation | H₂, 10% Pd/C | Methanol | Room Temp. | 12-24 |

Table 2: Summary of Starting Materials and Products

| Stage | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |

| 1 | Phloracetophenone | 2',6'-Di-O-benzylphloracetophenone | C₂₂H₂₀O₄ | 360.40 | 60-70 |

| 2 | 2',6'-Di-O-benzylphloracetophenone | Protected Glucoside Intermediate | C₃₆H₃₈O₁₃ | 678.68 | 50-65 |

| 3 | Protected Glucoside Intermediate | This compound | C₁₄H₁₈O₉ | 330.29 | 85-95 (over 2 steps) |

Conclusion

The chemical synthesis of this compound presents a significant challenge in regiocontrol. The multi-step pathway detailed in this guide, employing a regioselective protection strategy followed by a Koenigs-Knorr glycosylation and subsequent deprotection, offers a viable and logical approach for obtaining the target molecule. While the provided protocols are based on sound chemical principles, they serve as a starting point for experimental investigation. Further optimization of reaction conditions and purification methods will be essential to achieve high yields and purity of the final product. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to successfully synthesize this compound and other related phenolic glycosides.

References

Methodological & Application

In Vitro Antioxidant Assays for Phloracetophenone 4'-O-glucoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloracetophenone 4'-O-glucoside, a naturally occurring acetophenone glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including its antioxidant capacity. The evaluation of antioxidant activity is a critical step in the screening and characterization of novel drug candidates. This document provides detailed application notes and standardized protocols for three commonly employed in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

These assays are instrumental in determining the ability of a compound to neutralize free radicals or reduce oxidized species, offering insights into its potential to mitigate oxidative stress-related pathogenesis. The following sections will detail the principles, methodologies, and data interpretation for each assay, tailored for the analysis of this compound.

Data Presentation

Despite a comprehensive search of scientific literature, specific quantitative data (i.e., IC50 values for DPPH and ABTS assays, and specific absorbance values for the FRAP assay) for this compound could not be located. Researchers undertaking these assays will need to generate this data empirically. The table below is provided as a template for presenting the results once obtained.

| Assay | Parameter | Result for this compound | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH | IC50 (µg/mL or µM) | Data to be determined | Insert value |

| ABTS | IC50 (µg/mL or µM) | Data to be determined | Insert value |

| FRAP | Absorbance at 593 nm or Ferrous Iron (II) Equivalents (µM) | Data to be determined | Insert value |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, converting it to a reduced form (DPPH-H). This reduction is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at approximately 517 nm.[1][2] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[1]

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh and kept in the dark to prevent degradation.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a known concentration.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to determine the concentration-dependent activity.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same manner as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add 100 µL of the various concentrations of the test compound, positive control, or blank (solvent only).

-

To each well/cuvette, add 100 µL of the 0.1 mM DPPH solution.

-

Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.[3]

-

After incubation, measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution with the blank.

-

A_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

-

IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

-

Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add 20 µL of the various concentrations of the test compound, positive control, or blank.

-

Add 180 µL of the diluted ABTS•+ solution to each well/cuvette.

-

Mix and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the diluted ABTS•+ solution with the blank.

-

A_sample is the absorbance of the diluted ABTS•+ solution with the test compound or positive control.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in deionized water to make a final volume of 1 L.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

-

Test Compound and Positive Control: Prepare stock solutions and serial dilutions as described for the previous assays.

-

Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) to create a standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound, standard, or blank.

-

Add 175 µL of the pre-warmed FRAP reagent to each well.

-

Mix and incubate at 37°C for 30 minutes.[1]

-

Measure the absorbance at 593 nm.

-

-

Calculation of Reducing Power:

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Determine the FRAP value of the test sample by comparing its absorbance with the standard curve.

-

The results are typically expressed as µM of Fe(II) equivalents or in terms of a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC).

-

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Logical Relationship of Assays

The three assays provide complementary information about the antioxidant potential of this compound. DPPH and ABTS assays primarily measure the radical scavenging activity through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The FRAP assay, on the other hand, exclusively measures the reducing power of a compound via a SET mechanism. Performing all three assays provides a more comprehensive assessment of the antioxidant profile.

Caption: Logical relationship of DPPH, ABTS, and FRAP assays for antioxidant capacity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antibacterial Activity of Roseroot (Rhodiola rosea L.) Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Protocol for the Purification and Quantification of Phloracetophenone 4'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification and quantification of Phloracetophenone 4'-O-glucoside. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable method for isolating and quantifying this bioactive compound. The method utilizes a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This document provides detailed experimental protocols, data presentation in tabular format, and a workflow diagram to ensure successful implementation.

Introduction

This compound is a naturally occurring acetophenone glycoside found in various plant species, including Curcuma comosa Roxb. The aglycone, phloracetophenone, has demonstrated potential cholesterol-lowering activity by enhancing cholesterol 7α-hydroxylase (CYP7A1) activity.[1] Accurate purification and quantification of the glycoside form are crucial for pharmacokinetic studies, standardization of herbal extracts, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a highly efficient and rapid analytical technique for the qualitative and quantitative analysis of non-volatile compounds like phenolic glycosides.[2] This application note presents a validated RP-HPLC method suitable for these purposes.

Experimental Protocols

Sample Preparation

1.1. Extraction from Plant Material (e.g., Curcuma comosa rhizomes):

-

Drying and Grinding: Dry the plant material at 40°C until constant weight. Grind the dried material into a fine powder (approximately 40-60 mesh).

-

Ultrasonic Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 75% methanol. Perform ultrasonic extraction for 45 minutes at room temperature.

-

Filtration and Concentration: After extraction, filter the mixture through a 0.45 µm membrane filter. The filtrate can be concentrated under reduced pressure using a rotary evaporator for purification purposes or diluted for direct quantitative analysis.

-

Final Sample for Analysis: For quantification, accurately dilute the filtrate with the mobile phase to fall within the calibration curve range.

1.2. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 10% B30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV/PDA Detector set at 280 nm |

Method Validation for Quantification

The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for quantitative analysis.

-

Linearity: Analyze the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression equation.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically at 3:1 for LOD and 10:1 for LOQ. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

-

Precision: Evaluate the precision of the method by performing intra-day and inter-day analyses of quality control (QC) samples at three different concentration levels (low, medium, and high). The precision is expressed as the relative standard deviation (%RSD).

-

Accuracy: Assess the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of the standard and calculate the percentage recovery.

Data Presentation

The quantitative data for the HPLC method validation are summarized in the table below. These values are representative of a validated method for a similar class of compounds.[1][3]

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1587 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery) | 98.5% - 102.3% |

| Retention Time (Approx.) | 15.8 min |

Visualization

Experimental Workflow

The overall workflow for the purification and quantification of this compound is illustrated in the following diagram.

Caption: Workflow for HPLC purification and quantification.

Conclusion